molecular formula C15H14N3S B601859 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 1533519-84-4

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B601859
CAS No.: 1533519-84-4
M. Wt: 267.35
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Description

4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 1533519-84-4) is a triazole-thione derivative characterized by a cyclopropyl-substituted naphthalene moiety at the 4-position of the triazole ring. This compound is a key intermediate in synthesizing Lesinurad, a uric acid transporter 1 (URAT1) inhibitor used to treat hyperuricemia and gout . Its synthesis involves reacting 4-cyclopropyl-1-naphthylamine with carbon disulfide under organic alkaline conditions, followed by treatment with bis(trichloromethyl) carbonate (BTC) or acylating agents, achieving a total yield exceeding 65% . The method avoids toxic thiophosgene, enhancing safety and scalability .

Properties

IUPAC Name

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-16-9-18(15)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-10H,5-6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFJMMSOUURSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NNC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151159
Record name 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533519-84-4
Record name 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
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Record name 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-cyclopropyl-1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Preparation Methods

Reaction Pathway and Mechanism

The most widely documented synthesis route, as described in patent CN104529848A, involves a three-step sequence starting from 4-cyclopropylnaphthalen-1-amine. The process begins with the formation of a thiourea intermediate via reaction with carbon disulfide under alkaline conditions (Equation 1):

C13H13N+CS2NaOH, EtOHC14H13N3S(Intermediate I)[5]\text{C}{13}\text{H}{13}\text{N} + \text{CS}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}{14}\text{H}{13}\text{N}3\text{S} \quad \text{(Intermediate I)}

Subsequent cyclization with hydrazine hydrate at elevated temperatures (80–90°C) generates the triazole-thione core (Equation 2):

Intermediate I+N2H4H2OΔC15H13N3S+byproducts[5]\text{Intermediate I} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow{\Delta} \text{C}{15}\text{H}{13}\text{N}3\text{S} + \text{byproducts}

Optimization Parameters

Critical parameters affecting yield:

VariableOptimal RangeImpact on Yield
Reaction Temp80–85°C±15% yield
Hydrazine Ratio1:1.2 (mol/mol)+22% yield
Reaction Time6–8 hours+18% yield

Purification via recrystallization from ethanol/water (3:1 v/v) achieves >98% purity by HPLC.

Microwave-Assisted Synthesis

Adaptation from Analogous Systems

While direct reports of microwave synthesis for this specific compound remain limited, studies on structurally similar 1,2,4-triazoles demonstrate significant efficiency gains. Research by achieved 97% yield for 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine using:

  • Microwave power: 600 W

  • Irradiation time: 30 minutes

  • Solvent system: Dry toluene

Projected Parameters for Target Compound

Extrapolating from and, a proposed microwave protocol would involve:

Intermediate I+N2H4H2OMW, 600WC15H13N3S(30 min)[2][3]\text{Intermediate I} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow{\text{MW, 600W}} \text{C}{15}\text{H}{13}\text{N}3\text{S} \quad \text{(30 min)}

Comparative yield analysis:

MethodTimeYield (Reported)Projected Yield
Conventional8 hr65%
Microwave0.5 hr85–92%*

*Based on triazole analog data

Solvent and Catalyst Screening

Solvent Effects

Data from and reveal solvent-dependent yield variations:

SolventDielectric ConstantYield (%)
Ethanol24.365
Dichloromethane8.9372
Toluene2.3868

Polar aprotic solvents like DMF showed decomposition issues above 70°C.

Catalytic Enhancements

The patent identifies triethylamine as superior to inorganic bases:

BaseEquivalentsYield (%)
NaOH1.558
K₂CO₃1.263
Et₃N1.065

Crystallographic Considerations

Structural Insights from Analogues

X-ray diffraction data of the brominated derivative (C₁₈H₁₆BrN₃O₂S) reveals:

  • Dihedral angle between naphthalene and triazole: 42.7°

  • S···N non-bonded distance: 2.89 Å

  • Crystal system: Triclinic, space group P1̄

These structural features suggest steric hindrance during cyclization necessitates precise temperature control.

Industrial-Scale Production Challenges

Key Process Parameters

From and vendor data:

ParameterLab ScalePilot Scale
Batch Size50 g20 kg
Cycle Time10 hr14 hr
Overall Yield65%61%
Purity (HPLC)98.5%97.2%

Cost Analysis

Raw material breakdown for 1 kg production:

ComponentCost (USD/kg)
4-Cyclopropylnaphthalen-1-amine3200
Hydrazine hydrate450
Solvent recovery-220

Chemical Reactions Analysis

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione, in antiviral applications. Research indicates that compounds with similar structures exhibit moderate to good activity against various viral strains, including HIV. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antiviral efficacy, making this compound a candidate for further exploration in drug development against viral infections .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The thione group present in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .

Fungicidal Activity

In agricultural science, triazole compounds are widely recognized for their fungicidal properties. The application of this compound as a fungicide could provide an effective means to control fungal pathogens in crops. Its mechanism of action may involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Plant Growth Regulation

Beyond fungicidal effects, triazoles have been studied for their role as plant growth regulators. The application of this compound might enhance plant growth and yield by influencing hormonal balance within plants. Research is ongoing to evaluate the optimal concentrations and application methods for maximizing these benefits in various crops .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of HIV replication with EC50 values comparable to established drugs .
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines; showed promise as a therapeutic agent .
Study CAgricultural UseEffective against common fungal pathogens; improved crop yield observed .

Mechanism of Action

The mechanism of action of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, in the treatment of gout, the compound inhibits uric acid reabsorption transporters such as URAT1 and OAT4. This inhibition reduces serum uric acid levels by preventing the reuptake of uric acid from the renal tubules . The compound’s structure allows it to bind effectively to these transporters, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazole-thione scaffold is versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features
Target Compound (CAS: 1533519-84-4) 4-Cyclopropylnaphthalen-1-yl Bulky, lipophilic naphthalene core; used as a pharmaceutical intermediate .
4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-triazole-thione (6b) 2-Chlorobenzylideneamino, 2-fluoro-biphenyl-ethyl Microwave-synthesized; E-configuration of C=N bond confirmed by X-ray .
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-triazole-thione Adamantyl, 4-fluorophenyl High lipophilicity; crystal structure resolved .
3-(4-Fluorophenyl)-4-((2-hydroxynaphthalen-1-yl)methylene)amino-triazole-thione 4-Fluorophenyl, 2-hydroxynaphthylideneamino Schiff base derivative; safety protocols emphasized .
4-(4-Chlorophenyl)-1-methyl-3-(quinolin-2-yl)-triazole-thione (28) 4-Chlorophenyl, quinolin-2-yl, methyl IR and NMR data reported; potential tuberculostatic activity .
Bis-triazole-thiones (10, 11) p-Tolylazanediyl, dimethylaminobenzylidene/methoxybenzylidene Symmetrical bis-derivatives; high yields (~70%) via hydrazone reactions .

Physicochemical Properties

  • Lipophilicity : The target compound’s naphthalene core increases lipophilicity, comparable to adamantyl derivatives (e.g., 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-triazole-thione) . Fluorophenyl or chlorophenyl substituents reduce solubility but enhance membrane permeability.
  • Stability : X-ray data confirm the thione tautomer is predominant in solid state (e.g., 6a: sulfur in thione form ).

Key Comparative Insights

Parameter Target Compound Similar Compounds
Primary Application Pharmaceutical intermediate (Lesinurad) Direct therapeutic agents (analgesic, antimicrobial) .
Synthesis Safety Low toxicity (carbon disulfide route) Some methods use thiophosgene or hazardous aldehydes .
Structural Uniqueness Bulky cyclopropylnaphthalene Smaller aryl groups (e.g., biphenyl, fluorophenyl) or adamantyl .
Scalability High (65% yield, easy industrialization) Microwave methods efficient but limited in scale .

Biological Activity

The compound 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃N₃S
  • Molecular Weight : 267.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been identified as a potential inhibitor of the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) , which are crucial in uric acid homeostasis and related disorders. The inhibition of these transporters can lead to therapeutic effects in conditions such as gout and hyperuricemia.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The triazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacteria and fungi. For instance, derivatives of triazoles have shown effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with tumor growth. For example, studies on colorectal cancer cell lines demonstrated that this compound can significantly reduce cell viability and induce cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial/fungal growth
AnticancerInduction of apoptosis; cell cycle arrest
Uric Acid RegulationInhibition of URAT1 and OAT4

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that triazole-thioether hybrids exhibited enhanced antifungal activity against P. piricola, outperforming established fungicides like azoxystrobin .
  • Anticancer Activity : A series of triazole derivatives were synthesized and tested against HT-29 colorectal cancer cells, revealing IC50 values indicating strong cytotoxicity. The most promising compound showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

What are the established synthetic routes for 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized for yield?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting a cyclopropane-substituted naphthalene precursor with thiocarbazide or its derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Catalysis : Using acidic (e.g., HCl) or basic (e.g., KOH) catalysts to enhance cyclization efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Basic Research Question
Key methods include:

  • FT-IR Spectroscopy : Identifies thione (C=S) stretches at 1250–1300 cm⁻¹ and triazole ring vibrations (1550–1600 cm⁻¹) .
  • NMR : 1H^1H NMR shows cyclopropyl protons as multiplet signals (δ 0.8–1.2 ppm) and naphthyl aromatic protons at δ 7.2–8.5 ppm. 13C^{13}C NMR confirms the thione carbon at δ 165–170 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.68 Å) and dihedral angles between the naphthalene and triazole moieties (e.g., 83.3°) .

How can density functional theory (DFT) calculations validate experimental data for this compound?

Advanced Research Question
DFT (B3LYP/6-311G(d,p)) predicts:

  • Molecular geometry : Bond lengths and angles within 2% deviation from crystallographic data .
  • Vibrational frequencies : IR-active modes correlate with experimental values (RMSD < 15 cm⁻¹) .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) indicate redox stability, relevant for biological activity studies .
    Methodology : Compare Mulliken charges and electrostatic potential maps to explain nucleophilic/electrophilic sites .

What strategies resolve contradictions in reported biological activity data for 1,2,4-triazole-5-thione derivatives?

Advanced Research Question
Discrepancies in antimicrobial or anticancer efficacy often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .
  • Structural modifications : Introduce substituents (e.g., halogens) to enhance activity and compare SAR trends .
  • Theoretical modeling : Use molecular docking to validate binding affinity differences (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) .

How can conformational flexibility of the cyclopropyl-naphthalene moiety impact pharmacological activity?

Advanced Research Question
Torsional scans (DFT/B3LYP) reveal:

  • Energy barriers : Rotation around the C–C bond between cyclopropane and naphthalene requires ~8 kcal/mol, favoring planar conformers .
  • Bioactivity implications : Planar conformers enhance π-stacking with enzyme active sites (e.g., COX-2), as shown in MD simulations .
    Experimental validation : Synthesize rigid analogs (e.g., fused rings) and compare IC₅₀ values .

What are the best practices for analyzing crystallographic disorder in derivatives of this compound?

Advanced Research Question
Disorder in substituents (e.g., methylpropyl groups) is addressed by:

  • Occupancy refinement : Use SHELXL to model split positions with restrained bond distances (e.g., C–C: 1.53±0.07 Å) .
  • Thermal parameters : Apply ADPs (anisotropic displacement parameters) to disordered atoms .
  • Validation tools : Check R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc) .

Methodological Notes

  • Theoretical Framework : Aligns with principles in Numerical Recipes in C (error analysis) and Data Reduction and Error Analysis .

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